molecular formula C10H8BrF3O B14065549 2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-

2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-

Cat. No.: B14065549
M. Wt: 281.07 g/mol
InChI Key: COHQUNDRPWDRML-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

1-bromo-3-[2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8BrF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2

InChI Key

COHQUNDRPWDRML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CBr)C(F)(F)F

Origin of Product

United States

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